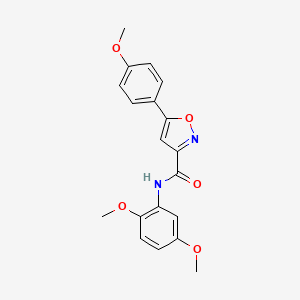![molecular formula C18H21FN2OS B11343072 2-fluoro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11343072.png)
2-fluoro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical structure consists of a benzene ring with a fluorine atom, a piperidine ring, and a thiophene ring attached via an ethyl linker.
- FTB exhibits interesting pharmacological properties due to its structural features.
2-fluoro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: , is a synthetic organic compound.
Preparation Methods
Synthetic Routes: FTB can be synthesized through various methods, including amide coupling reactions. One approach involves reacting 2-fluorobenzoyl chloride with 2-(piperidin-1-yl)-2-(thiophen-2-yl)ethanamine.
Reaction Conditions: These reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, tetrahydrofuran).
Industrial Production: While no specific industrial-scale production method is widely reported, laboratory-scale synthesis provides a foundation for potential scale-up.
Chemical Reactions Analysis
Reactivity: FTB may undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrogen peroxide, and palladium catalysts are relevant. Conditions vary based on the desired transformation.
Major Products: Hydrolysis of the amide bond or fluorine substitution could yield significant products.
Scientific Research Applications
Medicinal Chemistry: FTB’s unique structure makes it a potential lead compound for drug development.
Biological Studies: Researchers investigate its interactions with receptors, enzymes, and cellular pathways.
Industry: FTB derivatives might find applications in agrochemicals or materials science.
Mechanism of Action
Targets: FTB likely interacts with specific receptors or enzymes due to its amide and fluorine moieties.
Pathways: Further studies are needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Uniqueness: FTB’s combination of fluorine, piperidine, and thiophene motifs distinguishes it.
Similar Compounds: Related compounds include other amides, fluorinated analogs, and piperidine derivatives.
Remember that FTB’s potential lies in its versatility and unexplored applications. Researchers continue to investigate its properties, making it an exciting area of study
Méthodes De Préparation
Synthetic Routes: FTB can be synthesized through various methods, including amide coupling reactions. One approach involves reacting 2-fluorobenzoyl chloride with 2-(piperidin-1-yl)-2-(thiophen-2-yl)ethanamine.
Reaction Conditions: These reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, tetrahydrofuran).
Industrial Production: While no specific industrial-scale production method is widely reported, laboratory-scale synthesis provides a foundation for potential scale-up.
Analyse Des Réactions Chimiques
Reactivity: FTB may undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrogen peroxide, and palladium catalysts are relevant. Conditions vary based on the desired transformation.
Major Products: Hydrolysis of the amide bond or fluorine substitution could yield significant products.
Applications De Recherche Scientifique
Medicinal Chemistry: FTB’s unique structure makes it a potential lead compound for drug development.
Biological Studies: Researchers investigate its interactions with receptors, enzymes, and cellular pathways.
Industry: FTB derivatives might find applications in agrochemicals or materials science.
Mécanisme D'action
Targets: FTB likely interacts with specific receptors or enzymes due to its amide and fluorine moieties.
Pathways: Further studies are needed to elucidate its precise mechanism within biological systems.
Comparaison Avec Des Composés Similaires
Uniqueness: FTB’s combination of fluorine, piperidine, and thiophene motifs distinguishes it.
Similar Compounds: Related compounds include other amides, fluorinated analogs, and piperidine derivatives.
Remember that FTB’s potential lies in its versatility and unexplored applications. Researchers continue to investigate its properties, making it an exciting area of study
Propriétés
Formule moléculaire |
C18H21FN2OS |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-fluoro-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C18H21FN2OS/c19-15-8-3-2-7-14(15)18(22)20-13-16(17-9-6-12-23-17)21-10-4-1-5-11-21/h2-3,6-9,12,16H,1,4-5,10-11,13H2,(H,20,22) |
Clé InChI |
YACMDFJWOYUZKV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11343025.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethoxybenzamide](/img/structure/B11343040.png)
![N-[4-(prop-2-en-1-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11343043.png)
![(5Z)-3-cyclohexyl-6-hydroxy-5-[5-(3,4,5-trimethoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11343051.png)
![N-(4-methoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11343056.png)
![1-(2-Chlorophenyl)-3-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B11343062.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11343064.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11343071.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11343079.png)
![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B11343087.png)
![Methyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11343088.png)
